2-Methyl-[1]naphthoic acid amide
Overview
Description
2-Methyl-1naphthoic acid amide is an organic compound derived from 2-Methyl-1naphthoic acid. It belongs to the class of naphthoic acid derivatives, which are known for their diverse applications in various fields of chemistry and industry. This compound is characterized by the presence of an amide functional group attached to the naphthalene ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1naphthoic acid amide typically involves the reaction of 2-Methyl-1naphthoic acid with an amine. One common method is the direct amidation of the carboxylic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-1naphthoic acid amide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as electrosynthesis, is also gaining traction for the sustainable production of amides .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1naphthoic acid amide undergoes various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the amide group can yield primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products:
Oxidation: 2-Methyl-naphthoic acid.
Reduction: 2-Methyl-naphthylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-1naphthoic acid amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzyme assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1naphthoic acid amide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
- 1-Naphthoic acid
- 2-Methyl-1-naphthoic acid
- 2-Methylnaphthalene-1-carboxylic acid
Comparison: 2-Methyl-1naphthoic acid amide is unique due to the presence of the amide functional group, which imparts different reactivity and interaction profiles compared to its parent acid and other naphthoic acid derivatives. The amide group enhances its potential for hydrogen bonding and increases its stability under various conditions .
Properties
IUPAC Name |
2-methylnaphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBVNIRKQSCQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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